Benzaldehyde, 3-ethoxy-4-(3-nitrobenzyloxy)-
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Overview
Description
Benzaldehyde, 3-ethoxy-4-(3-nitrobenzyloxy)-: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of an ethoxy group and a nitrobenzyloxy group attached to the benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3-ethoxy-4-(3-nitrobenzyloxy)- typically involves the etherification of 4-hydroxybenzaldehyde with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde, 3-ethoxy-4-(3-nitrobenzyloxy)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the ethoxy and nitrobenzyloxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: 3-ethoxy-4-(3-nitrobenzyloxy)benzoic acid.
Reduction: 3-ethoxy-4-(3-aminobenzyloxy)benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Benzaldehyde, 3-ethoxy-4-(3-nitrobenzyloxy)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various aromatic compounds.
Biology: In biological research, this compound can be used to study the effects of nitro and ethoxy substituents on biological activity. It may also be used in the development of new pharmaceuticals.
Medicine: The compound’s derivatives may have potential medicinal properties, including antimicrobial and anticancer activities. Research is ongoing to explore these possibilities.
Industry: In the industrial sector, Benzaldehyde, 3-ethoxy-4-(3-nitrobenzyloxy)- can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and resins.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3-ethoxy-4-(3-nitrobenzyloxy)- depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
- Benzaldehyde, 4-ethoxy-3-(3-nitrobenzyloxy)-
- Benzaldehyde, 3-ethoxy-4-(4-nitrobenzyloxy)-
- Benzaldehyde, 3-methoxy-4-(3-nitrobenzyloxy)-
Comparison: Benzaldehyde, 3-ethoxy-4-(3-nitrobenzyloxy)- is unique due to the specific positioning of the ethoxy and nitrobenzyloxy groups. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
3-ethoxy-4-[(3-nitrophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-2-21-16-9-12(10-18)6-7-15(16)22-11-13-4-3-5-14(8-13)17(19)20/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANROAHNVADLJOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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